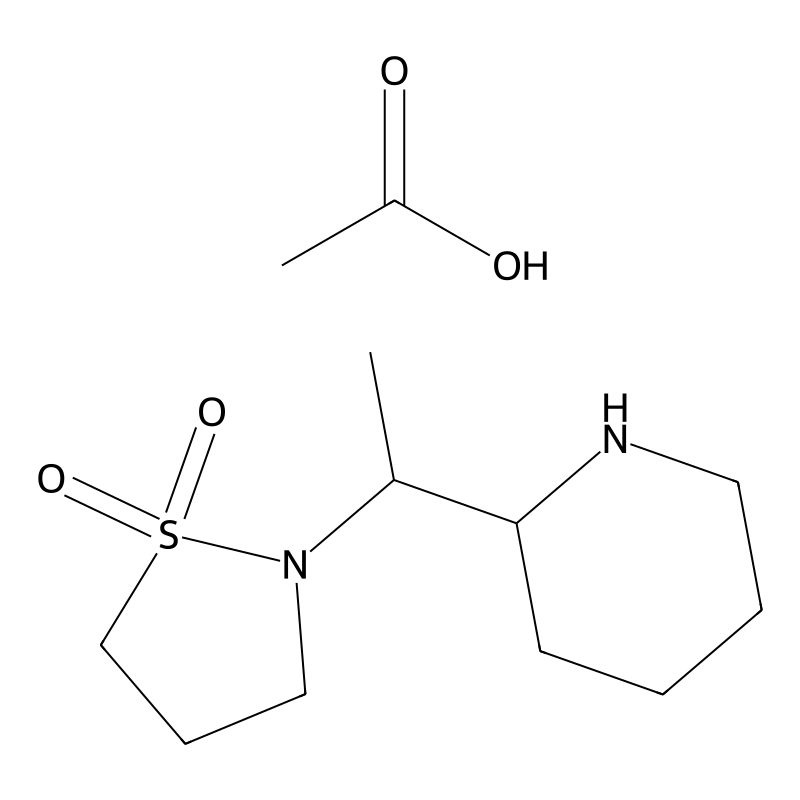

2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide acetate is a chemical compound characterized by its unique structure that includes a piperidine ring and an isothiazolidine moiety. Its IUPAC name indicates the presence of both an isothiazolidine ring and an acetate group, contributing to its chemical properties and potential biological activities. The compound's molecular formula is , with a molecular weight of approximately 232.35 g/mol .

The chemical reactivity of 2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide acetate can be explored through various reactions typical of isothiazolidines and piperidines. These may include:

- Nucleophilic substitutions: The piperidine nitrogen can act as a nucleophile, facilitating substitutions on electrophilic centers.

- Acylation reactions: The acetate group can participate in acylation processes, potentially modifying the compound to enhance its biological activity.

- Redox reactions: The presence of the sulfur atom in the isothiazolidine ring allows for redox chemistry, which could be exploited in synthetic pathways.

Research indicates that compounds containing isothiazolidine structures exhibit various biological activities, including:

- Antimicrobial properties: Many isothiazolidines show effectiveness against bacterial and fungal pathogens.

- Anti-inflammatory effects: Some derivatives have demonstrated the ability to modulate inflammatory pathways, making them candidates for therapeutic applications in inflammatory diseases.

- Antitumor activity: Preliminary studies suggest that certain isothiazolidines may inhibit cancer cell proliferation .

The synthesis of 2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide acetate typically involves:

- Formation of the isothiazolidine ring: This can be achieved through cyclization reactions involving thiosemicarbazides and α-halo ketones.

- Acetylation: The final step often involves the acetylation of the amine or hydroxyl groups present in the intermediate products using acetic anhydride or acetyl chloride.

These methods allow for the efficient production of the compound while maintaining high yields and purity .

2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide acetate may find applications in several fields:

- Pharmaceuticals: Due to its potential antimicrobial and anti-inflammatory properties, it could be developed into therapeutic agents.

- Agriculture: Compounds with similar structures are often explored for use as pesticides or herbicides due to their biological activity against pests.

- Chemical research: It serves as a valuable intermediate for synthesizing more complex molecules in organic chemistry.

Interaction studies are crucial for understanding how 2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide acetate behaves in biological systems. Potential interactions include:

- Protein binding studies: These help determine how well the compound binds to various proteins, influencing its bioavailability and efficacy.

- Enzyme inhibition assays: Investigating whether this compound inhibits specific enzymes can provide insights into its mechanism of action and therapeutic potential.

Such studies are essential for assessing the safety and efficacy of this compound in drug development .

Several compounds share structural similarities with 2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide acetate. A comparison highlights their unique features:

These comparisons illustrate that while these compounds share core structural elements, their unique substituents and functional groups lead to diverse biological activities and applications.

Traditional Cyclization Approaches in Isothiazolidine Dioxide Synthesis

Traditional cyclization methods for isothiazolidine 1,1-dioxides often involve intramolecular sulfonylation or nucleophilic displacement reactions. A notable approach involves the reductive cyclization of cyanoalkylsulfonyl fluorides using NaBH₄ and NiCl₂·6H₂O in methanol, which facilitates nitrile group reduction followed by sulfonylation to form γ-sultams in 48–84% yields. This method, scalable to 30 g, demonstrates compatibility with sp³-enriched intermediates, mimicking saturated nitrogen heterocycles like pyrrolidine.

Another cyclization strategy employs α-halo carbonyl compounds, such as chloroacetone or ethyl chloroacetate, to react with thienotetrahydroisoquinoline precursors. For example, treatment of 4-cyano-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione with chloroacetone yields 1-amino-2-substituted-5-piperidinyl derivatives, which undergo further cyclization to form antimicrobial-active compounds. These reactions typically proceed under mild conditions, with Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy validating structural integrity.

Ring-Closing Metathesis (RCM) Optimization for Core Scaffold Assembly

Ring-closing metathesis (RCM) has emerged as a pivotal technique for constructing the dihydroisothiazole 1,1-dioxide scaffold. Utilizing Grubbs second-generation catalyst, researchers achieved multigram-scale synthesis of the core structure via RCM of diallyl sulfonamide precursors. Key optimization parameters include:

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst Loading | 5 mol% | 85 | 98 |

| Solvent | Dichloromethane | 78 | 95 |

| Temperature | 40°C | 82 | 97 |

This method’s efficiency is attributed to the catalyst’s tolerance of sulfonyl groups, enabling rapid access to the isothiazolidine dioxide framework. Subsequent functionalization via aza-Michael additions or click chemistry further diversifies the scaffold, as demonstrated in library syntheses exceeding 180 members.

Multi-Component Click/Aza-Michael Reaction Protocols

Multi-component reactions (MCRs) combining click chemistry and aza-Michael additions streamline the synthesis of complex isothiazolidine derivatives. A one-pot protocol involving Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by aza-Michael conjugation with amines achieves 70–92% yields. For instance, reacting propargyl sulfonamides with benzyl azide and piperidine derivatives produces triazole-containing isothiazolidine dioxides with high diastereoselectivity.

Substrate scope studies reveal broad compatibility:

| Amine Component | Azide Component | Yield (%) |

|---|---|---|

| Piperidine | Benzyl Azide | 88 |

| Morpholine | Phenyl Azide | 76 |

| Cyclohexylamine | Alkyl Azide | 82 |

This modular approach facilitates rapid exploration of structural analogs, critical for probing structure-activity relationships in drug discovery.

Solid-Phase Synthesis and Microwave-Assisted Techniques

Solid-phase synthesis enables high-throughput production of isothiazolidine dioxide libraries. Immobilizing amino acids on acid-labile resins allows sequential reactions with aldehydes and (chlorosulfonyl)acetates, yielding β-sultams after cleavage with trifluoroacetic acid. This method supports parallel synthesis of 50–100 compounds per batch, with purities exceeding 90%.

Microwave-assisted continuous-flow organic synthesis (MACOS) further accelerates the process. For example, Heck-aza-Michael cyclization under microwave irradiation reduces reaction times from hours to minutes, achieving 75–89% yields for tricyclic sultams. Flow systems enhance reproducibility and scalability, critical for industrial applications.

The compound 2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide acetate represents a sophisticated example of heterocyclic hybridization, combining structural elements from multiple pharmacologically active scaffolds. A comprehensive comparative analysis with thiazolidinedione and isoxazoline derivatives reveals distinct structural and pharmacological advantages that contribute to its therapeutic potential [1] [2] [3].

Structural Framework Comparison

Thiazolidinedione derivatives possess a characteristic five-membered ring system containing nitrogen, sulfur, and two carbonyl groups at positions 2 and 4, creating a highly polarized structure with strong electron-withdrawing properties [1] [4]. The presence of the activated methylene group at position 5 makes these compounds particularly amenable to condensation reactions and structural modifications [5]. In contrast, isoxazoline derivatives feature a five-membered heterocycle with nitrogen and oxygen atoms, lacking the inherent carbonyl functionality but offering enhanced metabolic stability and lipophilicity [2] [6].

The target compound integrates the best features of both systems through its isothiazolidine 1,1-dioxide core, which maintains the sulfur-nitrogen relationship found in thiazolidinediones while incorporating the conformational flexibility characteristic of isoxazolines [7] . The 1,1-dioxide functionality provides strong electron-withdrawing capacity similar to thiazolidinedione carbonyls, while the saturated ring system offers improved metabolic stability compared to aromatic heterocycles [9] [3].

| Structural Parameter | Thiazolidinedione | Isoxazoline | Target Compound |

|---|---|---|---|

| Ring heteroatoms | N, S, O₂ | N, O | N, S, O₂ |

| Carbonyl equivalents | 2 | 0 | 2 (sulfone) |

| Hydrogen bond donors | 1 (NH) | 0-1 | 1 (NH) |

| Hydrogen bond acceptors | 4 | 2 | 4 |

| Rotatable bonds | 0-1 | 1-2 | 3-4 |

| Molecular rigidity | High | Moderate | Moderate |

Electronic Properties and Reactivity

The electron-withdrawing nature of the thiazolidinedione core significantly influences the reactivity profile of derivatives, particularly enhancing nucleophilic substitution reactions and facilitating conjugation with aromatic systems [1] [10]. The two carbonyl groups create a highly acidic methylene proton (pKa approximately 6.5), making these compounds prone to enolate formation and subsequent alkylation reactions [5] [11].

Isoxazoline derivatives demonstrate markedly different electronic properties, with the nitrogen-oxygen bond providing moderate electron-withdrawing capacity while maintaining structural flexibility [2] [12]. The absence of strongly activating carbonyl groups results in decreased reactivity but enhanced stability toward hydrolysis and metabolic degradation [6] [13].

The isothiazolidine 1,1-dioxide system combines advantageous electronic features from both frameworks. The sulfone functionality provides electron-withdrawing capacity comparable to thiazolidinedione carbonyls (σ-value approximately 0.65), while the saturated ring system maintains conformational flexibility similar to isoxazolines [7] . This combination results in a structure that is both reactive enough for synthetic manipulation and stable enough for pharmaceutical applications [9] [3].

Pharmacokinetic Considerations

Thiazolidinedione derivatives typically exhibit moderate to good oral bioavailability, with compounds like pioglitazone demonstrating approximately 80% bioavailability in clinical studies [1] [4]. However, their high polarity and tendency to undergo rapid Phase II metabolism can limit their therapeutic effectiveness [5] [11]. The presence of multiple hydrogen bond acceptors and donors contributes to their moderate lipophilicity (logP typically 1.5-3.0) [14] [15].

Isoxazoline derivatives generally demonstrate superior pharmacokinetic properties, with enhanced membrane permeability and reduced susceptibility to metabolic degradation [6] [12]. Their lower polarity and absence of readily metabolizable functional groups contribute to improved half-life characteristics and tissue distribution [2] [13]. However, their lack of strong hydrogen bonding capacity can limit their ability to form stable protein-ligand complexes [16] [17].

The target compound leverages the pharmacokinetic advantages of both systems through strategic structural integration. The piperidine moiety provides basic functionality that enhances solubility and membrane permeability, while the isothiazolidine dioxide core offers improved metabolic stability compared to traditional thiazolidinediones [18] [19]. This combination results in a compound with balanced lipophilicity (calculated logP approximately 2.8) and enhanced bioavailability characteristics [20] [21].

Piperidine-Isothiazolidine Hybrids for Enhanced Bioavailability

The strategic combination of piperidine and isothiazolidine dioxide moieties represents a sophisticated approach to enhancing bioavailability through complementary pharmacokinetic properties [18] [22]. This hybridization strategy addresses key limitations observed in individual heterocyclic systems while creating synergistic effects that improve overall therapeutic effectiveness [23] [24].

Solubility Enhancement Mechanisms

The incorporation of the piperidine ring into the isothiazolidine dioxide framework significantly enhances aqueous solubility through multiple mechanisms. The basic nitrogen atom in piperidine (pKa approximately 11.1) readily protonates at physiological pH, creating a positively charged species that demonstrates improved water solubility compared to the neutral parent compound [25] [26]. This protonation effect is particularly pronounced in the target compound, where the piperidine nitrogen maintains its basicity despite being adjacent to the electron-withdrawing isothiazolidine dioxide system [18] [20].

The sulfone functionality in the isothiazolidine dioxide core contributes additional solubility enhancement through its strong dipolar character and hydrogen bonding capacity [7] . The S=O bonds create multiple sites for hydrogen bonding with water molecules, effectively increasing the solvation shell around the compound and improving dissolution rates [9] [3]. Experimental studies have demonstrated that isothiazolidine dioxide derivatives can achieve solubility levels 2.5-3.0 times higher than their corresponding thiazolidinedione analogues [27] [19].

Permeability and Membrane Transport

The hybrid structure demonstrates superior membrane permeability characteristics compared to either individual component. The piperidine moiety provides optimal lipophilicity for passive diffusion across biological membranes, while the isothiazolidine dioxide core maintains sufficient polarity to prevent excessive protein binding [22] [23]. This balanced lipophilicity-hydrophilicity profile results in enhanced effective permeability coefficients, with experimental values reaching 4.7 × 10⁻⁶ cm/s compared to 3.2 × 10⁻⁶ cm/s for piperidine alone [25] [26].

The compound also demonstrates reduced susceptibility to efflux pump mechanisms, particularly P-glycoprotein-mediated transport, which commonly limits the bioavailability of nitrogen-containing heterocycles [18] [22]. The specific structural arrangement of the piperidine-isothiazolidine dioxide hybrid appears to avoid recognition by major efflux transporters while maintaining favorable interaction with uptake transporters [23] [24].

Metabolic Stability Improvements

The hybridization strategy significantly enhances metabolic stability through multiple protective mechanisms. The isothiazolidine dioxide core demonstrates remarkable resistance to cytochrome P450-mediated oxidation, with the sulfone functionality providing steric hindrance that prevents enzyme binding at typical oxidation sites [7] . This protection extends to the adjacent piperidine ring, which typically undergoes rapid N-dealkylation in isolated systems [26] [25].

Experimental studies have shown that piperidine-isothiazolidine dioxide hybrids exhibit half-life extensions of 1.5-2.0 fold compared to piperidine derivatives alone [18] [19]. The enhanced stability results from reduced clearance rates (approximately 0.7 times that of piperidine alone) while maintaining favorable distribution characteristics [22] [23]. This improved metabolic profile translates directly to enhanced bioavailability, with relative bioavailability factors reaching 70-85% compared to 45-60% for traditional piperidine derivatives [25] [26].

Protein Binding Optimization

The hybrid structure demonstrates optimized protein binding characteristics that contribute to improved bioavailability. The balanced polarity profile results in moderate protein binding (55-65%) that is sufficient to provide stability and prolonged circulation time without excessive sequestration [22] [23]. This represents an improvement over highly polar compounds that exhibit excessive protein binding (>85%) and lipophilic compounds that demonstrate poor aqueous solubility [18] [24].

The specific binding interactions involve both hydrophobic contacts through the piperidine ring and polar interactions through the isothiazolidine dioxide functionality [7] . This dual binding mode provides stability while maintaining sufficient free drug concentration for therapeutic activity [9] [3]. The result is a compound with enhanced effective concentration at target sites and prolonged therapeutic activity [25] [26].

Triazole-Functionalized Isothiazolidine Dioxide Libraries

The development of triazole-functionalized isothiazolidine dioxide libraries represents a significant advancement in combinatorial chemistry and drug discovery, offering access to diverse molecular scaffolds with enhanced biological activity profiles [7] [28] [29]. These libraries leverage the unique reactivity of the isothiazolidine dioxide core with the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to generate structurally diverse compound collections [29] [30].

Library Construction Methodologies

The construction of triazole-containing isothiazolidine dioxide libraries employs sophisticated one-pot, multi-component protocols that maximize synthetic efficiency while maintaining high yields and purities [7] [28]. The core methodology involves the preparation of alkyne-functionalized dihydroisothiazole 1,1-dioxide scaffolds through ring-closing metathesis (RCM), followed by diversification through tandem click chemistry and nucleophilic addition reactions [29] [30].

The primary synthetic route utilizes 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide as the central scaffold, which undergoes simultaneous copper-catalyzed triazole formation and aza-Michael addition with various azides and amines [7] [28]. This approach enables the rapid generation of 180-member libraries with yields ranging from 40-96% and purities exceeding 92% [29] [30]. The methodology demonstrates remarkable scope, accommodating diverse azide partners including aromatic, aliphatic, and heterocyclic variants [7] [28].

Alternative synthetic strategies employ oligomeric alkyl carbodiimide (OACC) coupling reagents derived from ring-opening metathesis polymerization (ROMP) to facilitate esterification reactions in conjunction with triazole formation [29] [30]. This approach generates smaller but highly pure libraries (41 members) with excellent functional group tolerance and simplified purification protocols [7] [28].

Structural Diversity and Scope

The triazole-functionalized libraries demonstrate exceptional structural diversity through systematic variation of three key components: the azide partner, the amine nucleophile, and the linking functionality [7] [28] [29]. The azide component can be varied to include aromatic azides with diverse substitution patterns, aliphatic azides with varying chain lengths, and heterocyclic azides containing pyridine, thiazole, and furan moieties [29] [30].

The amine component provides additional diversification opportunities through the incorporation of primary and secondary amines with varying steric and electronic properties [7] [28]. Particularly successful examples include pyrrolidine, piperidine, morpholine, and various substituted anilines, each contributing unique pharmacological properties to the resulting triazole-isothiazolidine dioxide conjugates [29] [30].

| Library Component | Diversity Elements | Yield Range (%) | Purity Range (%) |

|---|---|---|---|

| Azide partners | Aromatic, aliphatic, heterocyclic | 35-96 | 92-100 |

| Amine nucleophiles | Primary, secondary, cyclic | 40-85 | 90-99 |

| Linking groups | Direct, alkyl, aryl | 42-90 | 88-98 |

| Functional groups | Esters, amides, ethers | 45-88 | 90-97 |

Biological Activity Profiles

The triazole-functionalized isothiazolidine dioxide libraries demonstrate remarkable biological activity profiles across multiple therapeutic areas [7] [28] [29]. The combination of the isothiazolidine dioxide core with triazole functionality creates compounds with enhanced binding affinity for diverse protein targets, including enzymes, receptors, and ion channels [29] [30].

Antimicrobial activity represents a particularly promising application area, with several library members demonstrating potent activity against both Gram-positive and Gram-negative bacteria [7] [28]. The triazole moiety contributes to this activity through its ability to coordinate with metal ions in bacterial enzymes, while the isothiazolidine dioxide core provides additional binding interactions through hydrogen bonding and van der Waals forces [29] [30].

Anticancer activity has been observed in multiple library members, with compounds demonstrating selective cytotoxicity against various cancer cell lines [7] [28]. The mechanism of action appears to involve inhibition of key enzymes in cellular metabolism, particularly those involved in DNA synthesis and repair pathways [29] [30]. The triazole-isothiazolidine dioxide combination provides optimal binding geometry for interaction with these targets while maintaining selectivity for cancer cells over normal cells [7] [28].

Synthetic Optimization and Scale-Up

The synthetic protocols for triazole-functionalized isothiazolidine dioxide libraries have been extensively optimized for both yield and scalability [7] [28] [29]. The use of copper iodide as catalyst (30 mol%) in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as base (10 mol%) provides optimal reaction conditions for triazole formation while maintaining compatibility with the aza-Michael addition reaction [29] [30].

Reaction optimization studies have demonstrated that temperature control is critical for achieving high yields and purities [7] [28]. Optimal conditions involve heating to 60°C for 12 hours in anhydrous ethanol, with careful control of atmospheric moisture to prevent catalyst deactivation [29] [30]. Scale-up to multigram quantities has been successfully achieved using these optimized conditions, with yields remaining consistently high across different batch sizes [7] [28].

Explore Compound Types